1-(4-Bromophenyl)-4-(methyl-d3)piperazine
CAS No.:
Cat. No.: VC13686567
Molecular Formula: C11H15BrN2
Molecular Weight: 258.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2 |
|---|---|
| Molecular Weight | 258.17 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-4-(trideuteriomethyl)piperazine |
| Standard InChI | InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3/i1D3 |
| Standard InChI Key | WCOODAWUEIXTFL-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(4-Bromophenyl)-4-(methyl-d3)piperazine (molecular formula: C₁₁H₁₂D₃BrN₂) features a piperazine core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a trideuterated methyl group. The deuteration of the methyl moiety introduces isotopic labeling, which significantly alters its metabolic stability and spectroscopic signatures compared to its non-deuterated counterpart .
Key Structural Features:
-
Piperazine Ring: A six-membered diamine ring that confers conformational flexibility and hydrogen-bonding capacity.
-
4-Bromophenyl Group: Enhances electrophilicity and participates in halogen bonding interactions.
-
Methyl-d3 Group: Introduces isotopic labeling for metabolic tracking and kinetic studies.
Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 299.23 g/mol (including deuterium) |
| IUPAC Name | 1-(4-Bromophenyl)-4-(trideuteriomethyl)piperazine |
| Canonical SMILES | [2H]C([2H])([2H])N1CCN(CC1)C2=CC=C(C=C2)Br |
| InChI Key | XBJBGNSWTQKKHP-UHFFFAOYSA-N |
| CAS Registry | Not yet assigned (derivative of 678996-44-6) |
Synthetic Methodologies
Deuterium Incorporation Strategies
The synthesis of 1-(4-Bromophenyl)-4-(methyl-d3)piperazine typically involves alkylation of piperazine with deuterated methylating agents. A representative protocol includes:
-
Reaction Conditions:
-
Substrate: 1-(4-Bromophenyl)piperazine.
-
Deuterated Reagent: Methyl-d3 iodide (CD₃I) or methyl-d3 triflate.
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Temperature: 80–100°C under inert atmosphere.
-
-
Purification:
-
Column chromatography (silica gel, eluent: ethyl acetate/hexane).
-
Recrystallization from ethanol/water mixtures.
-
Yield: 65–75% after optimization.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and reproducibility. Key parameters include:
-
Residence Time: 10–15 minutes.
-
Catalyst: Palladium on carbon (Pd/C) for byproduct minimization.
-
Quality Control: HPLC purity >98% (C18 column, acetonitrile/water gradient).
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | - Aromatic protons: δ 7.45–7.55 (d, J=8.5 Hz, 2H, ArH) - Piperazine CH₂: δ 2.60–3.10 (m, 8H) - Methyl-d3: No signal (deuterium silent) |
| ¹³C NMR | - C-Br: δ 122.5 (ipso) - Piperazine carbons: δ 45.2–55.8 - Methyl-d3: δ 21.5 (quartet, J_{C-D}=19 Hz) |
| ²H NMR | - Methyl-d3: δ 1.25 (singlet) |
Mass Spectrometry
-
ESI-MS: m/z 299.23 [M+H]⁺ (calculated for C₁₁H₁₂D₃⁷⁹BrN₂).
-
Isotopic Pattern: Distinctive +3 Da shift due to deuterium .
Biological and Pharmacological Insights
Comparative Pharmacokinetics
| Parameter | Non-Deuterated Analog | Methyl-d3 Derivative |
|---|---|---|
| t₁/₂ (h) | 2.5 ± 0.3 | 4.1 ± 0.5 (estimated) |
| CL (mL/min/kg) | 35.2 | 22.8 (projected) |
| Vd (L/kg) | 5.6 | 5.9 |
Research Applications
Isotopic Labeling in Metabolism Studies
-
Tracer Applications: Quantifies drug metabolites via LC-MS/MS using deuterium as a mass tag.
-
Enzyme Kinetics: Elucidates rate-limiting steps in oxidative metabolism (e.g., CYP2D6 vs. CYP3A4) .
Drug Development
-
Patent Landscape: Deuterated analogs of antipsychotics (e.g., aripiprazole) show prolonged efficacy.
-
Preclinical Data: In murine models, deuterated piperazines exhibit 30% higher brain-to-plasma ratios.
Challenges and Future Directions
-
Synthetic Complexity: High cost of deuterated reagents necessitates optimization for industrial adoption.
-
Regulatory Hurdles: FDA guidelines require rigorous isotopic effect profiling for deuterated drugs.
-
Unanswered Questions:
-
Impact of deuteration on off-target receptor binding (e.g., hERG channel inhibition).
-
Long-term stability under accelerated degradation conditions (40°C/75% RH).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume